1-Benzoyl-4-[bis(4-fluorophenyl)methyl]piperazine
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Overview
Description
- It consists of a piperazine ring connected to a diphenylmethane scaffold, with two fluorine atoms at the para-positions of the phenyl rings.
- The compound is also referred to as flunarizine impurity A and plays a significant role in the synthesis of drugs like flunarizine and lomerizine .
1-Benzoyl-4-[bis(4-fluorophenyl)methyl]piperazine: is a chemical compound with the molecular formula .
Preparation Methods
- The next step is the Friedel-Crafts acylation , where benzoyl chloride reacts with the intermediate to yield 1-benzoyl-4-[bis(4-fluorophenyl)methyl]piperazine .
Synthetic Routes: The synthesis of this compound involves several steps. One common method starts with the reaction of with to form the intermediate .
Reaction Conditions: These reactions typically occur under anhydrous conditions, often using a Lewis acid catalyst such as .
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent[][1].
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology: It may serve as a pharmacological tool or be involved in drug discovery.
Medicine: Its role in the synthesis of drugs like highlights its importance.
Industry: The compound’s applications extend to pharmaceuticals and related fields.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on the specific context (e.g., as an impurity or a pharmacologically active compound).
- It may interact with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: The combination of a piperazine ring, benzoyl group, and fluorine substitution makes this compound unique.
Similar Compounds: While I don’t have an exhaustive list, other diphenylpiperazine derivatives may share structural similarities.
Properties
Molecular Formula |
C24H22F2N2O |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C24H22F2N2O/c25-21-10-6-18(7-11-21)23(19-8-12-22(26)13-9-19)27-14-16-28(17-15-27)24(29)20-4-2-1-3-5-20/h1-13,23H,14-17H2 |
InChI Key |
PBNJCINTNHFLBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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